Cas no 103997-59-7 (2(1H)-Quinolinone,6-[3-[4-(2-ethoxyphenyl)-1-piperazinyl]propoxy]-3,4-dihydro-)
103997-59-7 structure
Product Name:2(1H)-Quinolinone,6-[3-[4-(2-ethoxyphenyl)-1-piperazinyl]propoxy]-3,4-dihydro-
CAS No:103997-59-7
MF:C24H31N3O3
MW:409.521246194839
CID:208624
PubChem ID:3058749
Update Time:2025-04-19
2(1H)-Quinolinone,6-[3-[4-(2-ethoxyphenyl)-1-piperazinyl]propoxy]-3,4-dihydro- Chemical and Physical Properties
Names and Identifiers
-
- 2(1H)-Quinolinone,6-[3-[4-(2-ethoxyphenyl)-1-piperazinyl]propoxy]-3,4-dihydro-
- 6-[3-[4-(2-ethoxyphenyl)piperazin-1-yl]propoxy]-3,4-dihydro-1H-quinolin-2-one
- 6-(3-(4-(o-Ethoxyphenyl)-1-piperazinyl)propoxy)-3,4-dihydrocarbostyril
- Selprazine
- Unii-va472258qn
- 6-[3-[4-(2-Ethoxyphenyl)-1-piperazinyl]propoxy]-1,2,3,4-tetrahydroquinolin-2-one
- NS00124484
- Q27291717
- 103997-59-7
- VA472258QN
- SCHEMBL2110078
- DTXSID70146202
- CHEMBL2107057
- Selprazine [INN]
-
- Inchi: 1S/C24H31N3O3/c1-2-29-23-7-4-3-6-22(23)27-15-13-26(14-16-27)12-5-17-30-20-9-10-21-19(18-20)8-11-24(28)25-21/h3-4,6-7,9-10,18H,2,5,8,11-17H2,1H3,(H,25,28)
- InChI Key: PSFSFRWKLXZAQY-UHFFFAOYSA-N
- SMILES: O(C1C=CC2=C(C=1)CCC(N2)=O)CCCN1CCN(C2C=CC=CC=2OCC)CC1
Computed Properties
- Exact Mass: 409.23700
- Monoisotopic Mass: 409.23654186g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 30
- Rotatable Bond Count: 8
- Complexity: 538
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 54Ų
Experimental Properties
- PSA: 54.04000
- LogP: 3.70200
2(1H)-Quinolinone,6-[3-[4-(2-ethoxyphenyl)-1-piperazinyl]propoxy]-3,4-dihydro- Related Literature
-
Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
-
3. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
-
Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
103997-59-7 (2(1H)-Quinolinone,6-[3-[4-(2-ethoxyphenyl)-1-piperazinyl]propoxy]-3,4-dihydro-) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Recommended suppliers
Shanghai Bent Chemical Co., Ltd
Gold Member
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
CN Supplier
Bulk
Nanjing Jubai Biopharm
Gold Member
CN Supplier
Bulk
Amadis Chemical Company Limited
Gold Member
CN Supplier
Reagent
Hebei Liye chemical Co.,Ltd
Gold Member
CN Supplier
Bulk